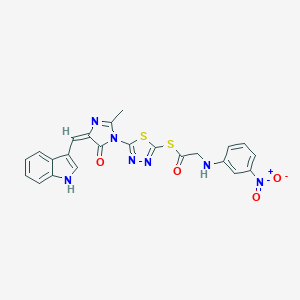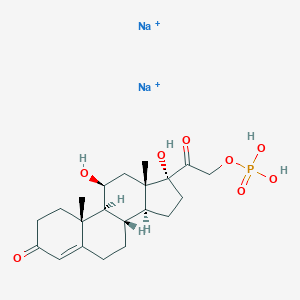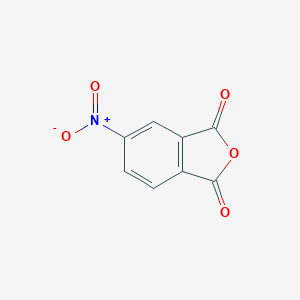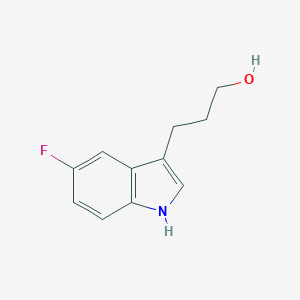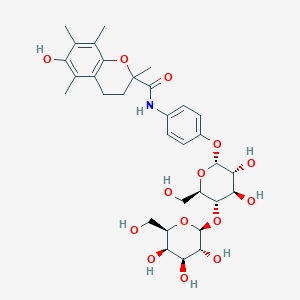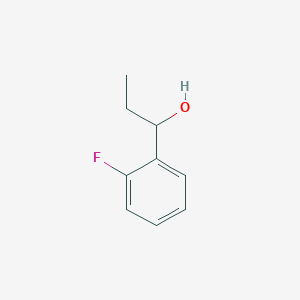
1-(2-Fluorophenyl)propan-1-ol
Vue d'ensemble
Description
1-(2-Fluorophenyl)propan-1-ol is a chemical compound that is part of a broader class of organic molecules that contain fluorine atoms and hydroxyl groups. The presence of fluorine can significantly alter the physical and chemical properties of these compounds, making them of interest in various fields, including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of fluorinated alcohols, such as 1-(2-Fluorophenyl)propan-1-ol, often involves the use of fluorinated ketones or aldehydes as starting materials. For instance, hexafluoroacetone has been used as a precursor to synthesize related compounds like 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, where phenol reacts with hexafluoroacetone in the presence of a catalyst and solvent . This method could potentially be adapted for the synthesis of 1-(2-Fluorophenyl)propan-1-ol by using 2-fluorophenol as a starting material.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often studied using X-ray diffraction techniques, which can reveal the arrangement of atoms in the solid state. Computational methods such as semi-empirical Austin Model-1 (AM1), SCF-MM2, and DFT/B3LYP are also employed to predict and analyze the molecular structure in different states, such as gas or solid . These methods can provide insights into the bond lengths, bond angles, and dihedral angles, which are crucial for understanding the reactivity and properties of the molecule.
Chemical Reactions Analysis
Fluorinated alcohols like 1-(2-Fluorophenyl)propan-1-ol can participate in various chemical reactions. The presence of both alcoholic and phenolic hydroxyl groups makes them versatile intermediates for further chemical transformations. For example, they can be deprotonated to form alkoxides, which can then react with other compounds to form polymers or other complex molecules . The fluorine atoms can also influence the reactivity of these compounds, as they are highly electronegative and can affect the electron distribution within the molecule.
Physical and Chemical Properties Analysis
The introduction of fluorine atoms into organic compounds typically results in changes to their physical and chemical properties. For example, fluorinated compounds often have lower melting and boiling points compared to their non-fluorinated analogs. They can also exhibit unique solubility characteristics and increased chemical and thermal stability. In the case of liquid crystals derived from related compounds, the presence of fluorine can lead to reduced melting points and influence phase transitions, such as from smectic A to chiral nematic phases . These properties are important for the design of materials with specific performance criteria.
Applications De Recherche Scientifique
Synthesis of Chromans : 1-(2-Fluorophenyl)propan-1-ol has been used in the synthesis of chromans. Chromans are synthesized either through chromium tricarbonyl complexes or by the action of specific rhodium cations. This demonstrates the compound's utility in organic synthesis and coordination chemistry (Houghton, Voyle, & Price, 1980).
Reactions of Coordinated Ligands : Further studies on 1-(2-Fluorophenyl)propan-1-ol include its reactions in the presence of potassium t-butoxide and metal alkoxides, which lead to the production of chromans and other compounds. This illustrates the compound's reactivity and potential in creating complex organic structures (Houghton, Voyle, & Price, 1983).
Microbial Reduction Studies : The compound has also been a subject in microbial reduction studies. The production of specific fluoro-organic compounds in high enantiomeric purity was achieved, highlighting its role in stereochemical applications and the production of enantiomerically pure substances (Bernardi et al., 1988).
Antimicrobial Activity : In the synthesis of antimicrobial compounds, derivatives of 1-(2-Fluorophenyl)propan-1-ol have been created and evaluated for their antimicrobial properties. This shows the compound's utility in pharmaceutical research and drug development (Nagamani et al., 2018).
Organometallic Chemistry : The compound has been used in the synthesis of organometallic complexes, indicating its versatility in coordination chemistry and potential applications in catalysis and material science (Bustelo et al., 2007).
Synthesis of Tertiary Amines : It's also involved in the synthesis of tertiary amines, demonstrating its role in creating compounds that can inhibit corrosion on carbon steel. This suggests potential applications in industrial chemistry and material protection (Gao, Liang, & Wang, 2007).
Kinetic Resolution in Organic Synthesis : The compound has been used in lipase-mediated kinetic resolution, a method important in the production of enantiomerically pure substances. This highlights its application in the field of green chemistry and sustainable processes (Shimizu, Sugiyama, & Fujisawa, 1996).
Safety And Hazards
Propriétés
IUPAC Name |
1-(2-fluorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCENMZBHIHBHPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621321 | |
| Record name | 1-(2-Fluorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)propan-1-ol | |
CAS RN |
156022-15-0 | |
| Record name | 1-(2-Fluorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 156022-15-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



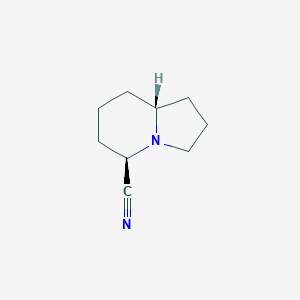
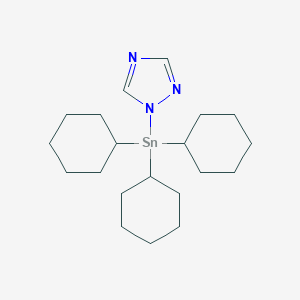
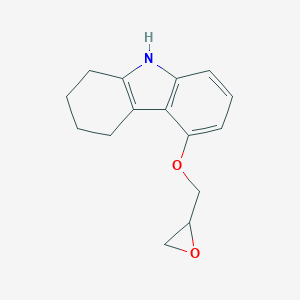
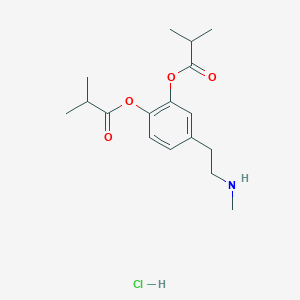
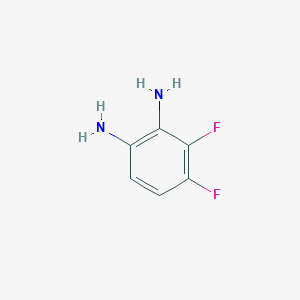
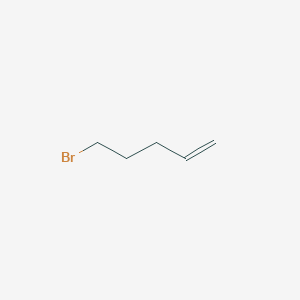
![2,7-Bis(bromomethyl)-5,10-dihydroxypyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione](/img/structure/B141835.png)
